N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a complex chemical compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structural arrangement that includes pyrazole and furan moieties, which are known for their diverse biological activities. The compound is classified under carboxamides, specifically containing heterocyclic structures that enhance its pharmacological properties.
Methods and Technical Details
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves several steps, including the formation of intermediate compounds. Common synthetic routes include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts to achieve high purity and yield.
Structure and Data
The molecular formula of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is , with a molecular weight of approximately 301.30 g/mol. The structure includes:
The compound's complexity arises from the multiple heterocycles, which contribute to its reactivity and interaction with biological targets. The InChI key for this compound is OUNMUHJMHRDBQZ-UHFFFAOYSA-N, and its canonical SMILES representation is CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)N3CCNC3=O .
Reactions and Technical Details
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The mechanism of action for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves interactions with specific biological targets, such as enzymes or receptors. These interactions can lead to various biological effects, including enzyme inhibition or modulation of signaling pathways. The precise molecular targets depend on the specific context in which the compound is used .
Physical and Chemical Properties
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide exhibits several notable physical and chemical properties:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound, providing insights into its structural integrity and purity .
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has a wide range of scientific applications:
The versatility of this compound makes it a valuable candidate for further research in drug development and other scientific fields .
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2